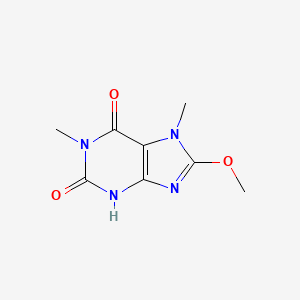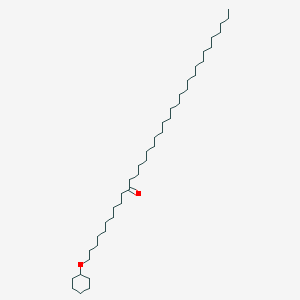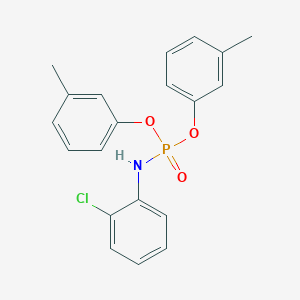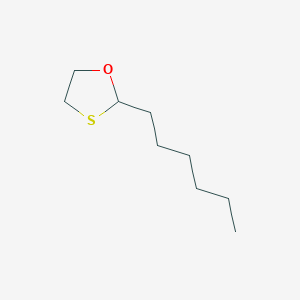
10,10-Dichlorophenanthren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Dichlorophenanthren-9-one is an organic compound with the molecular formula C14H8Cl2O. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its phenanthrene core structure substituted with two chlorine atoms at the 10th position and a ketone group at the 9th position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dichlorophenanthren-9-one typically involves the chlorination of phenanthrene derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions to introduce chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 10,10-Dichlorophenanthren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthren-9-ol derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10,10-Dichlorophenanthren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10,10-Dichlorophenanthren-9-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response and signal transduction pathways .
Comparación Con Compuestos Similares
Phenanthrene: The parent compound without chlorine substitutions.
9,10-Dichlorophenanthrene: Lacks the ketone group at the 9th position.
Phenanthrenequinone: Contains a ketone group but lacks chlorine substitutions.
Uniqueness: 10,10-Dichlorophenanthren-9-one is unique due to the presence of both chlorine atoms and a ketone group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
5412-84-0 |
|---|---|
Fórmula molecular |
C14H8Cl2O |
Peso molecular |
263.1 g/mol |
Nombre IUPAC |
10,10-dichlorophenanthren-9-one |
InChI |
InChI=1S/C14H8Cl2O/c15-14(16)12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(14)17/h1-8H |
Clave InChI |
QANSXTMDJJDZDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C(C2=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

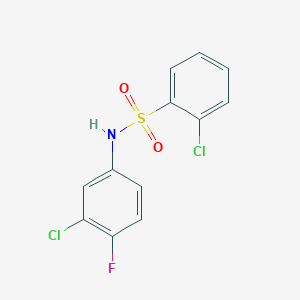
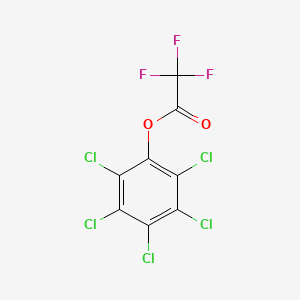
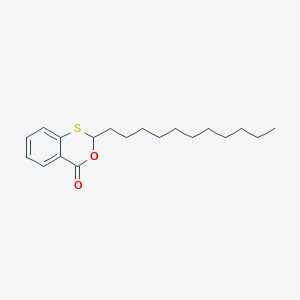
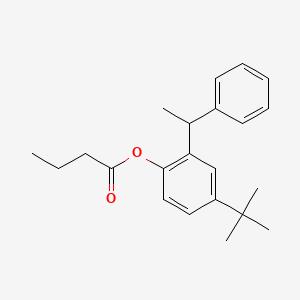
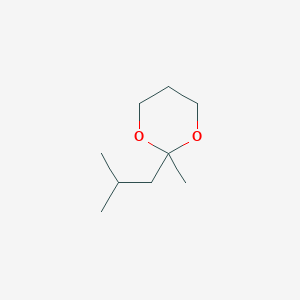

![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)
